molecular formula C16H14O4 B054445 Methyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 124663-30-5

Methyl 4-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B054445
CAS No.: 124663-30-5
M. Wt: 270.28 g/mol
InChI Key: QCMBUFDXULESGG-UHFFFAOYSA-N
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Description

Methyl 4-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoate and contains both ester and aldehyde functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-formylphenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-formylphenol with methyl 4-bromomethylbenzoate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 4-[(4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(4-hydroxymethylphenoxy)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(4-formylphenoxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-formylphenoxy)methyl]benzoate largely depends on the functional groups present in the molecule. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-formylphenoxy)benzoate: Similar structure but with the formyl group in a different position.

    Methyl 4-(4-bromophenoxy)benzoate: Contains a bromine atom instead of a formyl group.

    Methyl 4-formylbenzoate: Lacks the phenoxy group, making it less complex

Uniqueness

Methyl 4-[(4-formylphenoxy)methyl]benzoate is unique due to the presence of both an aldehyde and an ester group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

methyl 4-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-6-2-13(3-7-14)11-20-15-8-4-12(10-17)5-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMBUFDXULESGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358130
Record name methyl 4-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124663-30-5
Record name methyl 4-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124663-30-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-hydroxybenzaldehyde (244.2 mg, 2 mmol) and cesium carbonate (445 mg, 1.36 mmol) in anhydrous DMF (8 mL) was added methyl-4-(bromomethyl)benzoate (481 mg, 2.1 mmol). The resulting mixture was stirred for 24 hours at room temperature, after which time the mixture was concentrated under reduced pressure. The resulting crude was partitioned between dichloromethane (30 mL) and water (10 mL). The mixture was filtered through a phase separator, washed with dichloromethane and the solvent was removed in vacuo to yield the title compound as an off-white solid (520 mg, 96%).
Quantity
244.2 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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